molecular formula C15H18F3NO4 B1426037 Z-Val-otfa CAS No. 203640-52-2

Z-Val-otfa

Cat. No. B1426037
CAS RN: 203640-52-2
M. Wt: 333.3 g/mol
InChI Key: MGBJQOMWGYZJTQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Val-otfa is a chemical compound with diverse applications in scientific research. It has a molecular formula of C15H18F3NO4 .


Molecular Structure Analysis

Z-Val-otfa contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic (thio-) carbamate .


Physical And Chemical Properties Analysis

Z-Val-otfa has a molar mass of 333.3 . It contains various types of bonds and functional groups, contributing to its unique physical and chemical properties .

Scientific Research Applications

Scientific Research Applications of Z-Val-otfa

Z-Val-otfa, also known as Z-VAD-FMK, is a broad-spectrum caspase inhibitor used in various scientific research fields. Below is a comprehensive analysis of six unique applications of Z-Val-otfa, each detailed in its own section.

Anti-Apoptotic Agent in Ovarian Tissue Transplantation: Z-Val-otfa has been evaluated as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation . It is used to improve the efficiency of ovarian tissue treatment by preventing follicle loss induced by ischemia/reperfusion injury post-transplantation.

Augmentation of TNFα-Stimulated Neutrophil Apoptosis: The compound has been studied for its effects on TNFα-stimulated neutrophil apoptosis . It is found that Z-Val-otfa can enhance TNFα-induced cell death in neutrophils, which is interpreted as evidence for caspase-dependent and -independent cell death pathways.

Inhibition of Cathepsin Activity: Z-Val-otfa is used as an irreversible cathepsin inhibitor, specifically targeting cathepsin S over cathepsin L . This application is crucial in studying the role of cathepsins in various biological processes and diseases.

Safety and Hazards

The safety data sheet for Z-Val-otfa suggests that any clothing contaminated by the product should be immediately removed .

properties

IUPAC Name

2,2,2-trifluoroethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBJQOMWGYZJTQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.